Cas no 827591-57-1 (Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate)
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- <br>Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]py rimidine-3-carboxylate
- STK303093
- CIB59157
- AKOS000309251
- ETHYL 5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- MFCD04969197
- 999-246-8
- BBL038379
- 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- 827591-57-1
- EN300-229383
- 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid ethyl ester
- ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo(1,5-a)pyrimidine-3-carboxylate
- CS-0240625
- 5-cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl
- ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- ethyl5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate
-
- MDL: MFCD04969197
- Inchi: 1S/C13H16F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h6-7,9-10,18H,2-5H2,1H3
- InChI Key: YMQLVZHHLOBRQO-UHFFFAOYSA-N
- SMILES: FC(C1CC(C2CC2)NC2=C(C(=O)OCC)C=NN12)(F)F
Computed Properties
- Exact Mass: 303.11946125Da
- Monoisotopic Mass: 303.11946125Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 56.2Ų
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027095-250mg |
5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid ethyl ester |
827591-57-1 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 027095-1g |
5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid ethyl ester |
827591-57-1 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 027095-5g |
5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5- a ]pyrimidine-3-carboxylic acid ethyl ester |
827591-57-1 | 5g |
£963.00 | 2022-03-01 | ||
| TRC | B127345-25mg |
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B127345-50mg |
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B127345-250mg |
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM271650-1g |
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 95+% | 1g |
$698 | 2021-08-18 | |
| abcr | AB499121-250 mg |
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB499121-500 mg |
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB499121-1 g |
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
827591-57-1 | 1g |
€309.00 | 2022-03-24 |
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate Suppliers
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-3-carboxylate
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Comprehensive Overview
Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 827591-57-1) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their potential in drug discovery due to their unique pharmacokinetic properties and ability to target various biological pathways.
The molecular structure of Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by a fused pyrazolo-pyrimidine ring system with substituents that include a cyclopropyl group at position 5 and a trifluoromethyl group at position 7. The ethyl ester group at position 3 further enhances the compound's solubility and bioavailability. These structural features make it an attractive candidate for the development of novel therapeutic agents.
Recent studies have highlighted the potential of this compound in targeting key enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This suggests its potential as an anticancer agent with high selectivity and efficacy.
Moreover, the trifluoromethyl group in the molecule contributes to its stability and lipophilicity, which are essential properties for drug candidates aiming to cross biological membranes effectively. The cyclopropyl substituent further enhances the molecule's ability to interact with target proteins through unique stereochemical interactions. These findings underscore the importance of Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate as a lead compound in medicinal chemistry research.
In terms of synthesis, this compound is typically prepared through a multi-step process involving palladium-catalyzed cross-coupling reactions and ring-forming strategies. The use of advanced catalytic methods has enabled chemists to achieve high yields and excellent stereocontrol during the synthesis of this complex molecule. Such synthetic advancements have significantly facilitated its exploration in preclinical studies.
Preclinical studies have revealed that Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrates promising pharmacokinetic profiles in animal models. Its ability to achieve therapeutic concentrations in vital organs while maintaining low toxicity levels makes it a strong candidate for further development into a clinical drug.
Furthermore, computational modeling studies have provided insights into the molecular interactions that govern its binding affinity to target proteins. These studies have identified key residues within the active site of CDKs that are critical for the compound's inhibitory activity. Such detailed understanding has paved the way for rational drug design strategies aimed at improving its potency and selectivity.
In conclusion,Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4,5,a-pyrimidine-carboxylation represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable tool for exploring novel therapeutic interventions across various disease states.
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